ethyl 4,5-bis(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4,5-bis(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the class of heterocyclic compounds This compound is characterized by the presence of a pyrrole ring substituted with methoxyphenyl groups and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-bis(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-bis(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4,5-bis(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of ethyl 4,5-bis(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4,5-bis(4-methoxyphenyl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrrole ring.
4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Contains a thiophene ring and exhibits different chemical properties.
Uniqueness
Ethyl 4,5-bis(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural uniqueness imparts distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 4,5-bis(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-5-27-22(24)19-14(2)23-21(16-8-12-18(26-4)13-9-16)20(19)15-6-10-17(25-3)11-7-15/h6-13,23H,5H2,1-4H3 |
InChI Key |
AVAIVUJMZDLBEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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